molecular formula C25H23N3OS B12131173 N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12131173
M. Wt: 413.5 g/mol
InChI Key: JRKWJLJZAJNGAP-UHFFFAOYSA-N
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Description

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and phenyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with a substituted benzaldehyde in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it has been shown to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4-phenyl-2-phenylimino-3-propyl-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C25H23N3OS/c1-2-18-28-22(19-12-6-3-7-13-19)24(27-23(29)20-14-8-4-9-15-20)30-25(28)26-21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,27,29)

InChI Key

JRKWJLJZAJNGAP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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